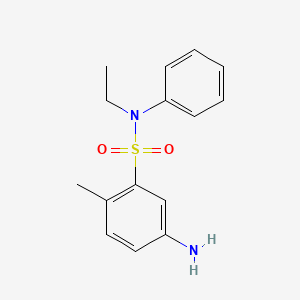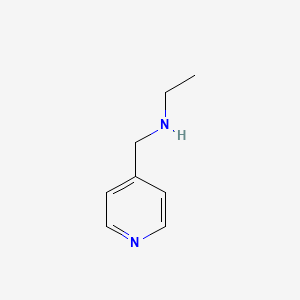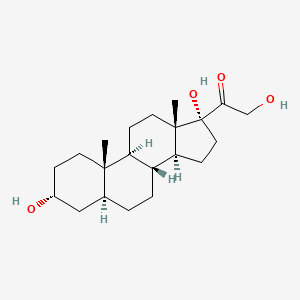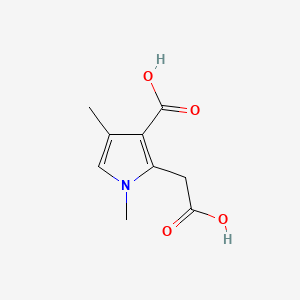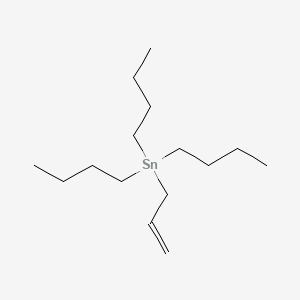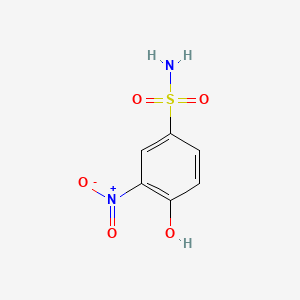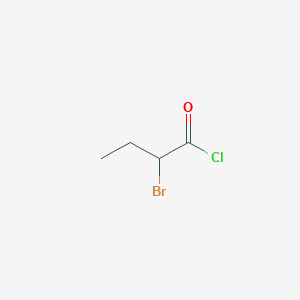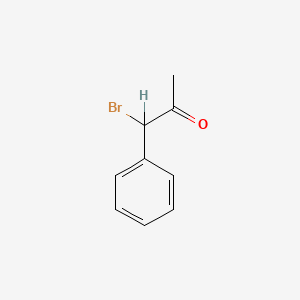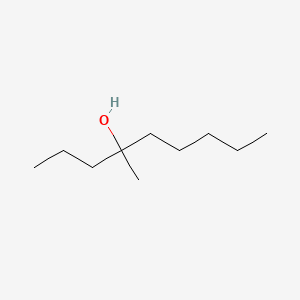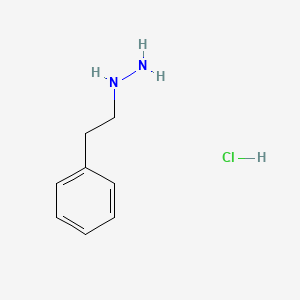
Phenelzine hydrochloride
Overview
Description
Phenelzine hydrochloride is a monoamine oxidase inhibitor primarily used as an antidepressant and anxiolytic. It is effective in treating major depressive disorder, especially in cases characterized as atypical, nonendogenous, or neurotic . This compound was developed by Parke Davis and was FDA-approved on June 9th, 1961 . It is commonly known under the brand name Nardil .
Mechanism of Action
Target of Action
Phenelzine hydrochloride primarily targets monoamine oxidase (MAO) , an enzyme responsible for the breakdown of neurotransmitters . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former .
Mode of Action
This compound acts as an inhibitor of monoamine oxidase. It prevents the breakdown of monoamine neurotransmitters such as serotonin, melatonin, norepinephrine, epinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurochemicals, thereby altering neurochemistry and neurotransmission .
Biochemical Pathways
The inhibition of MAO by this compound affects several biochemical pathways. It results in increased endogenous concentrations of norepinephrine, dopamine, and serotonin . This drug also influences the GABA-glutamate balance in the brain, sequesters reactive aldehydes, and inhibits primary amine oxidase .
Pharmacokinetics
This compound is well absorbed and primarily metabolized via monoamine oxidase. It is oxidized via monoamine oxidase (primary pathway) and acetylation (minor pathway). About 73% of the drug is excreted in urine as metabolites . The half-life elimination of this compound is approximately 11.6 hours .
Result of Action
The inhibition of MAO by this compound leads to increased concentrations of neurotransmitters in the brain. This results in mood elevation, making it effective in the treatment of conditions like atypical, nonendogenous, or neurotic depression . It also has neuroprotective/neurorescue properties .
Biochemical Analysis
Biochemical Properties
Phenelzine hydrochloride acts as an inhibitor and substrate of monoamine oxidase, leading to elevated brain levels of catecholamines and serotonin . It interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity. This inhibition prevents the breakdown of neurotransmitters like dopamine, noradrenaline, and serotonin, thereby increasing their levels in the brain . Additionally, this compound has a structure similar to amphetamine, which influences the uptake and release of these neurotransmitters .
Cellular Effects
This compound affects various cell types and cellular processes. It elevates brain levels of gamma-aminobutyric acid (GABA) and alanine by inhibiting the transaminases that metabolize these amino acids . This elevation influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s enhancement of phenethylamine levels may also contribute to its overall antidepressant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a non-selective and irreversible inhibitor of monoamine oxidase . By inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B), this compound increases the concentrations of norepinephrine, dopamine, and serotonin . This inhibition results in elevated levels of these neurotransmitters, which are crucial for mood regulation and anxiety reduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is shown to elevate brain levels of GABA and alanine, and inhibit the activity of transaminases . Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. Supplementation with pyridoxine hydrochloride (vitamin B6) is advisable during phenelzine treatment to mitigate related side effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it exhibits neuroprotective and anxiolytic properties . At high doses, this compound can lead to toxic or adverse effects, including reduction of nitrative stress and potential anticonvulsant actions . The compound’s effects on brain-derived neurotrophic factor, neural cell adhesion molecules, and anti-apoptotic factors are also dosage-dependent .
Metabolic Pathways
This compound is primarily metabolized via oxidation by monoamine oxidase and acetylation . Major metabolites include phenylacetic acid, 2-phenylethylamine, and 4-hydroxyphenylacetic acid, while N-acetyl-phenelzine is a minor metabolite . These metabolic pathways influence the compound’s overall efficacy and duration of action.
Transport and Distribution
This compound is well-distributed within cells and tissues, penetrating the central nervous system effectively . The volume of distribution is challenging to determine due to its extensive tissue penetration . The compound’s transport and distribution are influenced by its interactions with various transporters and binding proteins.
Subcellular Localization
This compound’s subcellular localization involves its distribution within various cellular compartments. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors ensure that this compound reaches its desired sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenelzine hydrochloride can be synthesized through the reaction of phenylethylamine with hydrazine. The process involves the following steps:
Condensation Reaction: Phenylethylamine reacts with hydrazine to form phenylethylhydrazine.
Hydrochloride Formation: The resulting phenylethylhydrazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Phenelzine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Phenelzine can be oxidized to form phenylethylidenehydrazine.
Reduction: It can be reduced to form phenylethylamine.
Substitution: Phenelzine can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phenylethylidenehydrazine.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylethylhydrazine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Tranylcypromine: Another monoamine oxidase inhibitor used to treat depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar applications in treating depression.
Phenelzine hydrochloride stands out due to its specific chemical structure and its effectiveness in treating atypical and treatment-resistant depression .
Properties
IUPAC Name |
2-phenylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQJIOOEPPOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228145 | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-36-0, 77430-25-2 | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenelzine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenelzine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENELZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


